N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-1-3-14(4-2-13)20-17(21)12-5-8-19-16(11-12)23-15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMRSHHILZEFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboxylic Acid
Step 1: Substitution at the 2-Position
2-Chloropyridine-4-carboxylic acid is reacted with tetrahydropyran-4-ol under Mitsunobu conditions to install the ether linkage:
$$
\text{2-Chloropyridine-4-carboxylic acid} + \text{Tetrahydropyran-4-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{2-(Oxan-4-yloxy)pyridine-4-carboxylic acid}
$$
Conditions :
- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (PPh₃, 1.2 eq).
- Solvent : Tetrahydrofuran (THF), anhydrous.
- Temperature : 0°C to room temperature, 12–24 hours.
- Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight : The Mitsunobu reaction facilitates ether formation by converting the alcohol into a potent nucleophile, displacing the chloride via an SN2 mechanism. The electron-deficient pyridine ring enhances reactivity at the 2-position.
Step 2: Carboxylic Acid Activation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
$$
\text{2-(Oxan-4-yloxy)pyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2-(Oxan-4-yloxy)pyridine-4-carbonyl chloride}
$$
Conditions :
- Reagents : SOCl₂ (3 eq), catalytic DMF.
- Temperature : Reflux (70°C), 2 hours.
- Workup : Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation
The acid chloride is coupled with 4-chloroaniline to yield the final product:
$$
\text{2-(Oxan-4-yloxy)pyridine-4-carbonyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(4-Chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide}
$$
Conditions :
- Base : Triethylamine (2.5 eq).
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Reaction Time : 4 hours.
- Yield : 80–85% after recrystallization (ethanol/water).
Route B: Amide Coupling Followed by Etherification
Synthesis of 2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide
Step 1: Amide Formation
2-Chloropyridine-4-carbonyl chloride is prepared from 2-chloropyridine-4-carboxylic acid (as in Route A) and coupled with 4-chloroaniline:
$$
\text{2-Chloropyridine-4-carbonyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide}
$$
Conditions :
- Yield : 88–92% (no chromatography required).
Etherification via Nucleophilic Aromatic Substitution
The chloride at the 2-position is displaced by tetrahydropyran-4-ol under basic conditions:
$$
\text{2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide} + \text{Tetrahydropyran-4-ol} \xrightarrow{\text{NaH}, \text{DMF}} \text{this compound}
$$
Conditions :
- Base : Sodium hydride (60% dispersion in oil, 1.5 eq).
- Solvent : Dimethylformamide (DMF), anhydrous.
- Temperature : 80°C, 8 hours.
- Yield : 60–70% after column chromatography (ethyl acetate/hexane).
Challenges :
- Limited reactivity of aryl chlorides necessitates harsh conditions.
- Competing decomposition of NaH at elevated temperatures.
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 52–64% | 50–60% |
| Purification Steps | Two chromatographies | One chromatography |
| Reaction Conditions | Mild (0°C to rt) | Harsh (80°C, strong base) |
| Scalability | Suitable for small-scale synthesis | Preferred for industrial scale |
Route A offers better control over intermediates, while Route B minimizes protection/deprotection steps. Industrial applications may favor Route B due to fewer purification requirements.
Alternative Methodologies
Coupling Reagent-Mediated Amide Formation
The carboxylic acid (2-(oxan-4-yloxy)pyridine-4-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{Acid} + \text{4-Chloroaniline} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Product}
$$
Conditions :
- Solvent : DCM or DMF.
- Yield : 75–80%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for Mitsunobu or amide coupling steps:
- Etherification : 30 minutes at 100°C.
- Amide coupling : 10 minutes at 80°C.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
- δ 8.65 (d, J = 5.2 Hz, 1H, pyridine H3/H5)
- δ 7.85 (d, J = 5.2 Hz, 1H, pyridine H6)
- δ 7.45–7.35 (m, 4H, Ar-H)
- δ 4.85–4.75 (m, 1H, oxan OCH)
- δ 3.95–3.70 (m, 4H, oxan OCH₂)
13C NMR (100 MHz, CDCl₃) :
- δ 165.2 (C=O)
- δ 153.1 (pyridine C2)
- δ 135.6 (Ar-Cl)
IR (KBr) :
- 1675 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C-O-C ether)
Industrial-Scale Considerations
- Cost Optimization : Use bulk reagents like SOCl₂ instead of coupling agents.
- Waste Management : Recover THF and DMF via distillation.
- Safety : NaH and SOCl₂ require inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Insecticidal Pyridine Derivatives
- Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide): Structure: Features a pyridine core with a thioacetamide linker and styryl substituents. Activity: Exhibits superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. Key Insight: The 4-chlorophenyl group and pyridine heterocycle are critical for binding to insect nicotinic acetylcholine receptors. The thioacetamide group may enhance lipophilicity, improving membrane penetration .
Antifungal Pyridinone Derivatives
- PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one): Structure: Contains a pyridinone ring with dual 4-chlorophenyl groups. Activity: Active against Candida albicans, likely targeting fungal cell membrane integrity or ergosterol biosynthesis. Key Insight: The free -NH- linker and para-substituted aromatic moieties are essential for antifungal activity. The pyridinone ring may facilitate redox interactions absent in the target compound’s pyridine core .
Kinase Inhibitors
- BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Structure: Shares a pyridine carboxamide scaffold with substitutions optimizing kinase selectivity. Activity: Potent Met kinase inhibitor with tumor-stasis efficacy in xenograft models. Key Insight: Ethoxy and fluorophenyl groups enhance aqueous solubility and target specificity. The oxan-4-yloxy group in the target compound may similarly improve pharmacokinetics .
Structural and Pharmacokinetic Comparisons
Table 1: Key Structural and Functional Differences
Research Findings and Implications
Role of 4-Chlorophenyl Group : Common in bioactive compounds, this group contributes to target binding via hydrophobic interactions and halogen bonding .
Impact of Substituents :
- Oxan-4-yloxy : May balance solubility and metabolic stability, as seen with ethoxy in BMS-777607 .
- Thioacetamide vs. Carboxamide : The latter reduces toxicity risks while retaining efficacy .
Unresolved Questions : The target compound’s specific activity (insecticidal, antifungal, or kinase inhibition) remains uncharacterized. Further studies should prioritize in vitro screening against these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
